Demoxepam

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169898. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

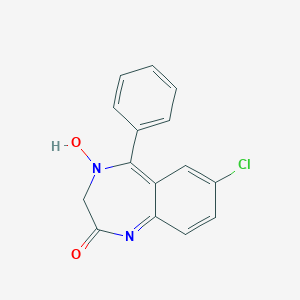

Structure

3D Structure

属性

IUPAC Name |

7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSADRZMLSXCSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046155 | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200817 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

963-39-3 | |

| Record name | Demoxepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Demoxepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demoxepam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMOXEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: Demoxepam's Mechanism of Action on GABA-A Receptor Subtypes

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Demoxepam, a member of the benzodiazepine (B76468) class of drugs, exerts its therapeutic effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This document provides a detailed examination of the molecular mechanisms underlying this compound's action, with a specific focus on its interaction with various GABA-A receptor subtypes. The content herein is intended to serve as a technical guide, summarizing the current understanding of this compound's pharmacology and providing detailed experimental protocols for its investigation.

Core Mechanism of Action: Positive Allosteric Modulation

Benzodiazepines, including this compound, do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators (PAMs).[4][5][6] This means they bind to a site on the receptor that is distinct from the GABA binding site and, in doing so, enhance the effect of the endogenous ligand, GABA.[4][5][6] The binding of a benzodiazepine induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its binding site.[7] This leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron.[8][9] The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing a net inhibitory effect on neurotransmission.[4][9]

The Benzodiazepine Binding Site

The high-affinity binding site for benzodiazepines is located at the interface between the α and γ subunits of the pentameric GABA-A receptor.[1][8] The specific α and γ subunit isoforms present in the receptor complex determine its affinity for various benzodiazepine ligands and the subsequent pharmacological effect.[1] Classical benzodiazepines like diazepam, a close structural relative of this compound, require the presence of a γ subunit, most commonly γ2, for their modulatory activity.[1][8]

GABA-A Receptor Subtype Selectivity and Pharmacological Effects

The diverse pharmacological effects of benzodiazepines, including their anxiolytic, sedative, myorelaxant, and anticonvulsant properties, are mediated by their differential actions on various GABA-A receptor subtypes. These subtypes are defined by their specific α subunit composition.

-

α1 Subunit: Receptors containing the α1 subunit are highly expressed throughout the brain and are primarily associated with the sedative and amnesic effects of benzodiazepines. They also contribute to the anticonvulsant actions.

-

α2 Subunit: The anxiolytic effects of benzodiazepines are largely mediated by their action on GABA-A receptors containing the α2 subunit. These receptors also play a role in muscle relaxation.

-

α3 Subunit: Receptors with the α3 subunit are also implicated in the anxiolytic and myorelaxant properties of this drug class.

-

α5 Subunit: The α5 subunit-containing receptors are less abundant and are concentrated in the hippocampus. They are thought to be involved in the cognitive-impairing effects of benzodiazepines, particularly those related to learning and memory.

Signaling Pathways and Experimental Workflows

The investigation of this compound's mechanism of action involves a series of well-defined experimental procedures. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for characterizing the activity of a compound like this compound at GABA-A receptors.

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Caption: Experimental workflow for characterizing this compound's GABA-A receptor activity.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is designed to determine the binding affinity of this compound for different GABA-A receptor subtypes using a competitive radioligand binding assay.

a. Receptor Membrane Preparation:

-

Transfect HEK293 cells with cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor (e.g., α1β2γ2, α2β2γ2, etc.).

-

After 48-72 hours of expression, harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

b. Competitive Binding Assay:

-

In a 96-well plate, add the prepared receptor membranes, a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam), and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled benzodiazepine (e.g., diazepam).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which separates bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity (EC50 and Efficacy)

This protocol measures the functional modulation of GABA-A receptors by this compound in Xenopus laevis oocytes.

a. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject the oocytes with cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

b. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-EC20) to establish a baseline.

-

Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiation of the GABA-evoked current.

c. Data Analysis:

-

Measure the peak amplitude of the current at each this compound concentration.

-

Normalize the responses to the maximal potentiation observed.

-

Plot the normalized current potentiation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (efficacy) from this curve.

Conclusion

This compound, as a classic benzodiazepine, functions as a positive allosteric modulator of the GABA-A receptor. Its pharmacological profile is determined by its interaction with specific receptor subtypes, primarily distinguished by their α subunit composition. While the qualitative mechanism of action is well-understood, a comprehensive quantitative characterization of this compound's binding affinity, potency, and efficacy at α1, α2, α3, and α5-containing GABA-A receptors is necessary for a more precise understanding of its therapeutic effects and side-effect profile. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, which are essential for advancing the development of novel and more selective GABAergic modulators.

References

- 1. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzodiazepine modulation of partial agonist efficacy and spontaneously active GABA(A) receptors supports an allosteric model of modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

What are the primary metabolites of chlordiazepoxide in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of chlordiazepoxide, the first synthesized benzodiazepine. The document details its primary metabolites, pharmacokinetic properties, and the analytical methodologies used for their identification and quantification.

Introduction

Chlordiazepoxide, a long-acting benzodiazepine, undergoes extensive metabolism in the liver, resulting in the formation of several pharmacologically active metabolites.[1][2][3] These metabolites significantly contribute to the drug's overall therapeutic and side-effect profile. Understanding the metabolic fate of chlordiazepoxide is crucial for drug development, clinical pharmacology, and toxicological assessments. The primary metabolic pathway involves hepatic oxidation through the cytochrome P450 (CYP) enzyme system, followed by glucuronidation.[2]

Primary Metabolites of Chlordiazepoxide

The in vivo metabolism of chlordiazepoxide yields four primary active metabolites:

-

Desmethylchlordiazepoxide (Norchlordiazepoxide): Formed through N-demethylation of chlordiazepoxide.

-

Demoxepam: An active lactam metabolite formed from desmethylchlordiazepoxide.

-

Desmethyldiazepam (Nordiazepam): A key active metabolite formed from this compound.

-

Oxazepam: Formed by the hydroxylation of desmethyldiazepam and subsequently conjugated with glucuronic acid before excretion.[3]

Metabolic Pathway of Chlordiazepoxide

The metabolic conversion of chlordiazepoxide is a multi-step process predominantly occurring in the liver. The initial step involves N-demethylation to form desmethylchlordiazepoxide, which is then converted to this compound. This compound is further metabolized to desmethyldiazepam, a potent and long-acting benzodiazepine. Finally, desmethyldiazepam is hydroxylated to form oxazepam, which is then conjugated with glucuronic acid to a water-soluble form for excretion. The cytochrome P450 enzymes, particularly CYP3A4, are implicated in the oxidative metabolism of chlordiazepoxide and its metabolites.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of chlordiazepoxide and its primary metabolites exhibit significant variability among individuals. The long half-lives of the parent drug and its active metabolites contribute to their accumulation with chronic administration.

| Compound | Elimination Half-life (t½) (hours) |

| Chlordiazepoxide | 5 - 30[3] |

| Desmethylchlordiazepoxide | - |

| This compound | 14 - 95 |

| Desmethyldiazepam (Nordiazepam) | 36 - 200 |

| Oxazepam | 4 - 15 |

Experimental Protocols for Metabolite Analysis

The quantification of chlordiazepoxide and its metabolites in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Various analytical techniques are employed, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Sample Preparation: Solid-Phase Extraction (SPE)

A generic solid-phase extraction protocol for the isolation of chlordiazepoxide and its metabolites from plasma or serum is outlined below.

Protocol:

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

-

Sample Loading: Load 1 mL of plasma or serum onto the cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash the cartridge with 1 mL of a 20% methanol in water solution.

-

-

Elution: Elute the analytes with 1 mL of a mixture of acetonitrile and methanol (e.g., 90:10 v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method allows for the simultaneous quantification of chlordiazepoxide and its primary metabolites.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.5).

-

Gradient Program: Start with 20% acetonitrile, increasing linearly to 60% over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 245 nm.

-

Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of chlordiazepoxide and its metabolites.

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 or similar reversed-phase column suitable for LC-MS applications.

-

Mobile Phase: A gradient elution with a mixture of methanol or acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to enhance ionization.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Chlordiazepoxide | 300.1 | 282.1 |

| Desmethylchlordiazepoxide | 286.1 | 268.1 |

| This compound | 287.1 | 269.1 |

| Desmethyldiazepam | 271.1 | 165.1 |

| Oxazepam | 287.1 | 241.1 |

-

Collision Energy and Other MS Parameters: These should be optimized for each specific instrument to achieve the best sensitivity and fragmentation for each analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of chlordiazepoxide and its metabolites, although derivatization is often necessary to improve volatility and thermal stability. It is important to note that this compound is thermally labile and can degrade to nordiazepam in the hot GC injection port, potentially leading to inaccurate quantification.

-

Derivatization: Silylation is a common derivatization technique. The sample extract is evaporated to dryness and reacted with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

-

GC Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for each derivatized metabolite.

Conclusion

The in vivo metabolism of chlordiazepoxide is a complex process that results in several active metabolites, significantly influencing its pharmacological profile. The analytical methods detailed in this guide provide robust and reliable means for the quantification of chlordiazepoxide and its metabolites in biological samples. A thorough understanding of these metabolic pathways and the application of appropriate analytical techniques are fundamental for advancing research and development in the field of benzodiazepines.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Demoxepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demoxepam, a significant metabolite of the benzodiazepine (B76468) chlordiazepoxide, exhibits notable anticonvulsant and anxiolytic properties. This technical guide provides a comprehensive overview of the synthesis and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. This document details established synthetic routes, in-depth chemical properties, and relevant experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Properties of this compound

This compound, with the chemical formula C₁₅H₁₁ClN₂O₂, is scientifically known as 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide[1]. It is a key active metabolite of chlordiazepoxide and contributes significantly to its pharmacological effects[2][3].

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 286.71 g/mol | [1] |

| IUPAC Name | 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide | [1] |

| CAS Number | 963-39-3 | [1] |

| Melting Point | 235-241 °C (with decomposition) | |

| Solubility | Soluble in chloroform (B151607) and methanol. | |

| Appearance | Crystalline solid |

Chemical Stability and Degradation

This compound exhibits notable instability under certain conditions, primarily through hydrolysis and thermal degradation.

This compound undergoes hydrolysis, which involves the opening of the seven-membered diazepine (B8756704) ring. This degradation pathway is influenced by pH, temperature, and the presence of buffers. The primary degradation products are 2-amino-5-chlorobenzophenone (B30270) and a glycine (B1666218) derivative[4]. The hydrolysis of chlordiazepoxide to this compound follows first-order kinetics and is temperature-dependent[2][3]. At 37°C, the half-life for the conversion of chlordiazepoxide to this compound in an aqueous solution is approximately 8.8 days[2].

This compound is known to be thermally labile, particularly during analytical procedures such as gas chromatography-mass spectrometry (GC-MS). At elevated temperatures in the GC injection port, this compound can degrade to form nordiazepam[5]. Furthermore, under certain derivatization conditions with acetic anhydride (B1165640) and in a basic environment, this compound can undergo a Polonovsky rearrangement to form oxazepam[5]. This thermal instability is a critical consideration for the analytical determination of this compound and its metabolites.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the chemical modification of existing benzodiazepine structures or through the construction of the benzodiazepine ring system from acyclic precursors.

Synthesis from Chlordiazepoxide

A straightforward laboratory-scale synthesis of this compound involves the controlled hydrolysis of chlordiazepoxide.

-

Preparation of Chlordiazepoxide Solution: Prepare a solution of chlordiazepoxide hydrochloride in an aqueous buffer at a concentration of 2 mg/mL.

-

Incubation: Incubate the solution at 37°C for an extended period (e.g., 40 days) to facilitate hydrolysis. The progress of the reaction can be monitored by techniques such as HPLC.

-

Purification: After the desired conversion is achieved, filter the solution through a 0.2-μm filter.

-

Isolation and Storage: The resulting solution containing this compound can be stored at -80°C. Further purification can be achieved using chromatographic techniques if required.

Synthesis from 2-Amino-5-chlorobenzophenone Precursors

A more fundamental synthesis involves the construction of the benzodiazepine ring. This typically starts with 2-amino-5-chlorobenzophenone or its oxime derivative.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The rapid hydrolysis of chlordiazepoxide to this compound may affect the outcome of chronic osmotic minipump studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The rapid hydrolysis of chlordiazepoxide to this compound may affect the outcome of chronic osmotic minipump studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

A Comparative Pharmacological Profile: Demoxepam Versus Parent Compound Chlordiazepoxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordiazepoxide, the first synthesized benzodiazepine, has been a cornerstone in the treatment of anxiety and alcohol withdrawal for decades. Its clinical effects are not solely attributable to the parent compound but are significantly influenced by its complex metabolic pathway, which yields a series of pharmacologically active metabolites. Among these, Demoxepam emerges as a principal and long-acting metabolite, contributing substantially to the overall therapeutic and side-effect profile of Chlordiazepoxide. Understanding the distinct pharmacological characteristics of this compound in comparison to its parent compound is crucial for optimizing therapeutic strategies and for the development of novel anxiolytics with improved properties. This technical guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic profiles of this compound and Chlordiazepoxide, supported by detailed experimental methodologies and visual representations of key pathways.

Pharmacokinetic Profile: A Tale of Two Half-Lives

The most striking difference in the pharmacokinetic profiles of Chlordiazepoxide and its metabolite this compound lies in their elimination half-lives. Following administration, Chlordiazepoxide is metabolized in the liver, leading to the formation of this compound, which is then further metabolized. This metabolic cascade results in a significantly longer duration of action for the metabolites than for the parent drug.

After a single oral 20 mg dose of Chlordiazepoxide, maximum plasma levels of approximately 1 µg/mL are reached, while this compound is not detected.[1] However, upon multiple dosing, both the parent drug and its metabolites accumulate. In one study, average steady-state plasma concentrations were approximately 0.75 µg/mL for Chlordiazepoxide and 0.36 µg/mL for this compound.[1] The prolonged presence of this compound is a key factor in the sustained anxiolytic effect of Chlordiazepoxide treatment.

| Parameter | Chlordiazepoxide | This compound | Reference |

| Elimination Half-life (t½) | 5 - 30 hours | 14 - 95 hours | [1][2] |

| Peak Plasma Concentration (Cmax) | ~1 µg/mL (after single 20mg dose) | Not detected (after single 20mg Chlordiazepoxide dose) | [1] |

| Steady-State Plasma Conc. | ~0.75 µg/mL (multiple dosing) | ~0.36 µg/mL (multiple dosing) | [1] |

| Metabolism | Hepatic (Oxidation) | Hepatic | [2][3] |

| Primary Active Metabolites | Desmethylchlordiazepoxide, This compound , Nordazepam, Oxazepam | Nordazepam, Oxazepam | [2] |

Methodological Synopsis for Pharmacokinetic Analysis

The quantitative determination of Chlordiazepoxide and its metabolites in plasma is typically achieved through High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: The compounds, along with an internal standard (e.g., chlorodesmethyldiazepam), are extracted directly from plasma at a physiological pH using an organic solvent mixture, such as benzene:isoamyl alcohol (98.5:1.5).[4]

-

Chromatography: The extracted residue, after evaporation and redissolution, is injected into a reverse-phase column (e.g., C-18).[4]

-

Detection: Eluted compounds are quantified using UV detection at a specific wavelength, typically 254 nm.[5]

-

Performance: This method offers high sensitivity, with limits of detection around 0.05 µg/mL for each compound, making it suitable for single-dose pharmacokinetic studies and therapeutic drug monitoring.[4]

Pharmacodynamic Profile: Potency and Receptor Interactions

Both Chlordiazepoxide and this compound exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[3] This action underlies their shared anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. However, subtle differences in their potency and efficacy at the receptor level have been observed.

In Vivo Potency

Studies in animal models suggest that Chlordiazepoxide is more potent than this compound. In the stress-induced hyperthermia (SIH) model in mice, an established paradigm for assessing anxiolytic activity, Chlordiazepoxide demonstrated a stronger effect at equivalent doses. A 20 mg/kg dose of Chlordiazepoxide produced a reduction in the SIH response comparable to that of a 40 mg/kg dose of this compound.[5]

| Parameter | Chlordiazepoxide | This compound | Reference |

| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptor | Positive Allosteric Modulator of GABA-A Receptor | [3] |

| In Vivo Potency (Anxiolytic) | More potent | Less potent (~2x less than Chlordiazepoxide) | [5] |

| GABA-A Receptor Binding Affinity | Comparable to this compound (overall) | Comparable to Chlordiazepoxide (overall) | [5] |

| GABA-A Receptor Subtype Efficacy | Higher efficacy at α1-containing receptors | Lower efficacy at α1-containing receptors | [4] |

GABA-A Receptor Binding and Efficacy

However, functional assays using oocyte electrophysiology have revealed differences in efficacy. This compound exhibits lower efficacy at GABA-A receptors containing the α1 subunit compared to Chlordiazepoxide.[4] Given that the α1 subunit is primarily associated with the sedative effects of benzodiazepines, this finding suggests that this compound may have a relatively lower sedative potential compared to its parent compound at equivalent receptor occupancy. The efficacy at α3-containing receptors was found to be comparable between the two compounds.[4]

Experimental Protocols for Pharmacodynamic Assessment

1. Radioligand Binding Assay (General Protocol):

-

Objective: To determine the binding affinity of a compound to a specific receptor.

-

Materials: Rat cortical membranes (source of GABA-A receptors), ³H-flunitrazepam (radioligand), test compounds (Chlordiazepoxide, this compound), buffer solutions.

-

Procedure:

-

Aliquots of rat cortical membranes are incubated with the radioligand (e.g., ³H-flunitrazepam at a final concentration of 1 nM) and various concentrations of the unlabeled test compound.

-

The mixture is incubated for a defined period (e.g., 40 minutes at 2°C) to allow binding to reach equilibrium.

-

Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

The radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data are analyzed to calculate the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

2. Stress-Induced Hyperthermia (SIH) Model:

-

Objective: To assess the anxiolytic-like effects of a compound in rodents.

-

Principle: Rodents exhibit a transient rise in body temperature when exposed to stress. Anxiolytic drugs can attenuate this hyperthermic response.

-

Procedure:

-

Singly housed or group-housed mice are used. A baseline rectal temperature (T1) is measured.

-

A mild stressor is introduced. This can be the injection procedure itself or a second temperature measurement 10-15 minutes after the first.

-

A second rectal temperature (T2) is taken after the stressor.

-

The stress-induced hyperthermia is calculated as the difference (ΔT = T2 - T1).[3]

-

Test compounds (e.g., Chlordiazepoxide, this compound) or vehicle are administered intraperitoneally at various doses prior to the first temperature measurement (e.g., 30-60 minutes before).

-

A reduction in ΔT by the test compound compared to the vehicle control is indicative of anxiolytic-like activity.[3][6]

-

Visualizing the Pathways and Processes

To better illustrate the relationships and experimental flows discussed, the following diagrams are provided.

Caption: Metabolic conversion of Chlordiazepoxide to its active metabolites.

Caption: Mechanism of action at the GABA-A receptor complex.

Caption: Workflow for pharmacokinetic and pharmacodynamic experiments.

Conclusion

The pharmacological profile of this compound presents key distinctions from its parent compound, Chlordiazepoxide, primarily driven by its pharmacokinetic properties. This compound's significantly longer elimination half-life ensures a sustained presence in the body, which likely contributes to the long-lasting anxiolytic effects observed during chronic Chlordiazepoxide therapy. While Chlordiazepoxide appears to be more potent in vivo, this compound is an active and clinically relevant metabolite. The observation that this compound may have lower efficacy at α1-containing GABA-A receptors could suggest a potentially more favorable side-effect profile with a lower propensity for sedation, a hypothesis that warrants further clinical investigation. For drug development professionals, these differences highlight the importance of characterizing the full metabolic profile of a parent drug, as metabolites can possess unique and clinically significant pharmacological activities that differ from the administered compound.

References

- 1. Enhancement of GABA binding by benzodiazepines and related anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of 4'-chlorodiazepam on expressed human GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]

- 4. The rapid hydrolysis of chlordiazepoxide to this compound may affect the outcome of chronic osmotic minipump studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α subunits in GABAA receptors are dispensable for GABA and diazepam action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Technical Guide: Anticonvulsant Properties of Demoxepam in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demoxepam is a long-acting benzodiazepine (B76468) and an active metabolite of chlordiazepoxide.[1][2] Like other compounds in its class, this compound exerts its pharmacological effects through the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. This technical guide provides an in-depth overview of the anticonvulsant properties of this compound as demonstrated in established preclinical models. It includes a summary of its mechanism of action, quantitative efficacy and neurotoxicity data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Core Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism underlying the anticonvulsant effects of this compound is its action as a positive allosteric modulator of the GABA-A receptor.[3][4]

-

Binding Site: this compound binds to the benzodiazepine site, which is distinct from the GABA binding site on the GABA-A receptor complex.

-

Allosteric Modulation: This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.

-

Enhanced Inhibitory Neurotransmission: The potentiation of GABAergic signaling leads to an increased frequency of chloride (Cl-) channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.[5] This dampening of neuronal excitability is the fundamental basis for its anticonvulsant and anxiolytic effects.[1]

The signaling pathway is visualized below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 5. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

The Pivotal Role of Demoxepam as a Synthetic Intermediate in the Benzodiazepine Landscape

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled, detailing the critical role of demoxepam as a key intermediate in the synthesis of several prominent benzodiazepine (B76468) drugs. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the chemical transformations that position this compound as a versatile precursor in the manufacturing of widely used anxiolytics and anticonvulsants, including oxazepam, nordiazepam, and lorazepam.

This compound, a major metabolite of chlordiazepoxide, is not only a pharmacologically active compound in its own right but also serves as a crucial branching point in the synthetic pathways of other benzodiazepines. This guide elucidates the primary reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

From Chlordiazepoxide to a Versatile Intermediate

The journey of this compound as a synthetic intermediate begins with its formation from chlordiazepoxide. The hydrolysis of chlordiazepoxide provides a reliable route to obtaining this compound, setting the stage for subsequent transformations.

Experimental Protocol: Hydrolysis of Chlordiazepoxide to this compound

A solution of chlordiazepoxide hydrochloride (CDP HCl) in water is maintained at an elevated temperature to facilitate hydrolysis. One study demonstrated that keeping a 2 mg/mL solution of CDP HCl at 37°C for 40 days results in the formation of this compound[1]. The reaction progress can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) to determine the degradation kinetics of chlordiazepoxide and the formation of this compound[1].

The Polonovsky Rearrangement: A Gateway to Oxazepam

One of the most significant applications of this compound is its conversion to a precursor of oxazepam via the Polonovsky rearrangement. This reaction, which occurs in the presence of acetic anhydride (B1165640) under basic conditions, is a cornerstone of benzodiazepine synthesis[2]. The rearrangement yields an acetylated intermediate which, upon hydrolysis, furnishes oxazepam.

Experimental Protocol: Synthesis of Oxazepam from this compound (via Polonovsky Rearrangement)

While specific, detailed industrial protocols are often proprietary, the general procedure involves the treatment of this compound with acetic anhydride. This reaction leads to a rearrangement, forming an intermediate, 7-chloro-1,3-dihydro-3-acetoxy-5-phenyl-2H-1,4-benzodiazepin-2-one. Subsequent hydrolysis of this acetoxy compound yields oxazepam. A continuous flow synthesis of lorazepam, which includes a Polonovski-type rearrangement, highlights the industrial relevance of this reaction[3].

Thermal Degradation: A Route to Nordiazepam

This compound can also serve as a precursor to nordiazepam through thermal degradation. This transformation is particularly relevant in analytical settings, such as in the injection port of a gas chromatograph, where the heat can induce the conversion of this compound to nordiazepam[2]. While often an analytical artifact, this property can be exploited for synthetic purposes under controlled conditions.

A Stepping Stone to Lorazepam

The synthesis of lorazepam, a potent anxiolytic, can also be achieved through a pathway involving a this compound-like intermediate. The synthesis starts with 2-amino-2',5-dichlorobenzophenone (B23164) and proceeds through the formation of a 4-oxide intermediate, analogous to this compound's structure. This intermediate then undergoes a Polonovski-type rearrangement, similar to the synthesis of oxazepam, followed by hydrolysis to yield lorazepam[4]. This highlights the broader applicability of the chemical principles governing this compound's reactivity in the synthesis of a range of benzodiazepines.

Experimental Protocol: Synthesis of Lorazepam Intermediate (Illustrative)

A patented method for preparing a lorazepam intermediate, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide, involves the oxidation of 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one with hydrogen peroxide in acetic acid at temperatures ranging from 75-85°C[3]. This N-oxide is the direct precursor for the Polonovski-type rearrangement to the lorazepam backbone.

Quantitative Analysis of Key Transformations

The efficiency of these synthetic routes is a critical factor in pharmaceutical manufacturing. The following table summarizes available quantitative data for the key reactions involving this compound and related compounds.

| Transformation | Starting Material | Product | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Acylation | 2-amino-2',5-dichlorobenzophenone | 2-chloroacetylamino-2',5-dichlorobenzophenone | Chloroacetyl chloride | High | - | [3] |

| Cyclization | 2-chloroacetylamino-2',5-dichlorobenzophenone | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one | Urotropine, Ammonium acetate (B1210297) | High | - | [3] |

| N-Oxidation | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide | Hydrogen peroxide, Acetic acid, 75-85°C | High | - | [3] |

| Acetoxylation (via Polonovski-type rearrangement) | Ketone base material (Formula I) | Acetoxyl material (Formula II) | Glacial acetic acid, Potassium acetate, Potassium persulfate, Iodine, 70°C, 8 hours | 78.6 | 92.6 (HPLC) | [5] |

| Hydrolysis to Lorazepam | Acetoxyl material (Formula II) | Lorazepam (crude) | Sodium hydroxide (B78521) solution in ethanol, followed by workup with ethyl acetate and citric acid solution | - | - | [5] |

Visualizing the Synthetic Pathways

To further clarify the central role of this compound and its analogous structures, the following diagrams illustrate the key synthetic pathways.

Caption: Synthetic pathways originating from Chlordiazepoxide to this compound and its subsequent conversion to Oxazepam and Nordiazepam.

Caption: Simplified synthetic pathway for Lorazepam, highlighting the role of an N-oxide intermediate analogous to this compound.

Experimental Workflow and Analysis

The synthesis and purification of these benzodiazepines require a systematic workflow, including reaction monitoring and final product analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN112028844A - Preparation method of lorazepam intermediate - Google Patents [patents.google.com]

- 4. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

In Vitro Cytotoxicity of Demoxepam-Derived Compounds on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxepam, a metabolite of the benzodiazepine (B76468) chlordiazepoxide, has been investigated for its biological activities. While the direct anticancer effects of this compound are not extensively documented in publicly available literature, a key study has explored the cytotoxic potential of its photoproducts. This technical guide provides a detailed overview of the existing research on the in vitro cytotoxicity of this compound's derivatives on specific cancer cell lines, outlines the experimental protocols used, and presents visual workflows to facilitate understanding and replication of the described experiments. The primary focus is on the cytotoxic effects of oxaziridines, which are generated from this compound upon exposure to ultraviolet (UV) radiation.

Data Presentation

The available quantitative data on the cytotoxicity of this compound-derived oxaziridines is limited in the abstracts of the primary research. The following table summarizes the key findings from the pivotal study by Ouedraogo et al. (2009). It is important to note that these results pertain to the photogenerated oxaziridine (B8769555) derivatives of this compound and not this compound itself.

| Compound | Cancer Cell Line | Assay | Key Findings | IC50 Values | Reference |

| This compound-derived Oxaziridines | P388 (Murine Leukemia) | MTT Assay | Exhibited cytotoxic activity. For longer exposure times, cytotoxicity was comparable to the anticancer drug melphalan.[1] | Not specified in abstract | [1] |

| This compound-derived Oxaziridines | B16 (Murine Melanoma) | MTT Assay | Exhibited cytotoxic activity. For longer exposure times, cytotoxicity was comparable to the anticancer drug melphalan.[1] | Not specified in abstract | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound-derived oxaziridines.

Preparation of this compound-Derived Oxaziridines via UV Irradiation

This protocol describes the general procedure for the formation of oxaziridines from this compound through UV irradiation, as suggested by the literature.

Materials:

-

This compound

-

Acetonitrile (B52724) (or other suitable solvent)

-

UV irradiation source (e.g., UV lamp with a specific wavelength, typically in the UVA range)

-

Quartz cuvettes or reaction vessels transparent to UV light

-

High-Performance Liquid Chromatography (HPLC) system for product verification

Procedure:

-

Prepare a solution of this compound in acetonitrile at a desired concentration.

-

Transfer the solution to a quartz reaction vessel.

-

Irradiate the solution with a UV lamp at a controlled temperature. The specific wavelength and duration of irradiation will need to be optimized to maximize the yield of the oxaziridine product.

-

Monitor the reaction progress using HPLC to confirm the formation of the oxaziridine and the consumption of this compound.

-

Once the desired conversion is achieved, the resulting solution containing the this compound-derived oxaziridines can be used for cytotoxicity assays.

Cell Culture

a) P388 Murine Leukemia Cells (Suspension Culture)

Materials:

-

P388 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Trypan blue solution

-

Hemocytometer

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintain P388 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture the cells in suspension in T-flasks at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To subculture, dilute the cell suspension with fresh medium to the seeding density every 2-3 days.

-

Before each experiment, assess cell viability using the trypan blue exclusion method. A viability of >95% is recommended.

b) B16 Murine Melanoma Cells (Adherent Culture)

Materials:

-

B16 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Maintain B16 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture the cells as a monolayer in T-flasks.

-

To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended split ratio (e.g., 1:3 to 1:6) every 2-3 days when the cells reach 80-90% confluency.

MTT Cytotoxicity Assay

This protocol is a standard method to assess cell viability and can be adapted for both suspension (P388) and adherent (B16) cell lines.

Materials:

-

P388 or B16 cells

-

96-well microtiter plates

-

This compound-derived oxaziridine solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For P388 (suspension): Seed cells at a density of approximately 5 x 10^4 cells/well in 100 µL of medium.

-

For B16 (adherent): Seed cells at a density of approximately 1 x 10^4 cells/well in 100 µL of medium and allow them to adhere overnight.

-

-

Compound Treatment: Add various concentrations of the this compound-derived oxaziridine solution to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent like melphalan).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization:

-

For P388: Add 100 µL of solubilization solution directly to each well.

-

For B16: Carefully remove the medium and then add 100 µL of solubilization solution to each well.

-

-

Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Visualization of Experimental Workflows and Signaling Pathways

Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for assessing the cytotoxicity of this compound-derived oxaziridines.

Signaling Pathways

The current scientific literature available through public databases does not provide information on the specific signaling pathways modulated by this compound or its photoproducts in cancer cells. Therefore, a diagram illustrating these pathways cannot be generated at this time. Further research is required to elucidate the molecular mechanisms underlying the observed cytotoxicity.

Conclusion

The available evidence suggests that while this compound itself has not been extensively studied for its anticancer properties, its UV-induced derivatives, specifically oxaziridines, exhibit cytotoxic effects against murine leukemia (P388) and melanoma (B16) cell lines. The MTT assay serves as a robust method for quantifying this cytotoxicity. This guide provides the necessary foundational information and detailed protocols for researchers interested in further exploring the anticancer potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways involved in the observed cytotoxicity and on determining the IC50 values of these compounds to better assess their potency.

References

Long-Term Effects of Demoxepam Exposure in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demoxepam, an active metabolite of the benzodiazepine (B76468) chlordiazepoxide, exerts its primary pharmacological effects through the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors.[1] While it possesses anticonvulsant and anxiolytic properties, a comprehensive understanding of the long-term consequences of sustained exposure to this compound in biological systems remains an area of active investigation. This technical guide synthesizes the available preclinical data on this compound, supplemented with findings from studies on its parent compound, chlordiazepoxide, and the broader class of benzodiazepines, to provide a detailed overview of the potential long-term effects. The primary areas of concern with chronic benzodiazepine exposure include the development of tolerance, dependence, and withdrawal symptoms upon cessation. Furthermore, emerging evidence suggests that long-term use may be associated with cognitive impairment and alterations in neuronal plasticity. This document provides a summary of quantitative data, detailed experimental protocols from key studies, and visual representations of relevant signaling pathways to aid researchers in the field.

Mechanism of Action

This compound, like other benzodiazepines, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and a subsequent influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This fundamental mechanism underlies the anxiolytic, sedative, and anticonvulsant properties of this compound.

Signaling Pathway of GABA-A Receptor Modulation by this compound

The following diagram illustrates the principal signaling pathway affected by this compound.

References

The Emergence of Demoxepam: A Key Metabolite in Benzodiazepine Biotransformation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Demoxepam, a pharmacologically active benzodiazepine (B76468) derivative, holds a significant position in the history and understanding of benzodiazepine metabolism. Initially identified as a major metabolite of chlordiazepoxide, the first synthesized benzodiazepine, its discovery was pivotal in elucidating the complex biotransformation pathways of this class of drugs. This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of this compound, with a focus on its formation from parent compounds such as chlordiazepoxide, prazepam, and pinazepam. Detailed experimental protocols for its identification and quantification are presented, alongside a quantitative summary of its pharmacokinetic profile.

Discovery and Historical Context

The story of this compound is intrinsically linked to the development of chlordiazepoxide in the mid-1950s. Following the introduction of chlordiazepoxide (marketed as Librium) in 1960, researchers began investigating its metabolic fate in the human body. These early studies were crucial for understanding the drug's duration of action and the contribution of its metabolites to its overall pharmacological effect.

This compound was identified as a primary and pharmacologically active metabolite of chlordiazepoxide.[1][2] This discovery was significant as it revealed that the clinical effects of chlordiazepoxide were not solely due to the parent drug but also to a succession of active metabolites, including desmethylchlordiazepoxide, this compound, desmethyldiazepam, and oxazepam.[1] The prolonged half-life of this compound, in particular, was found to contribute significantly to the sustained therapeutic effects observed with chlordiazepoxide administration.[2]

Further research established that this compound is a central intermediate in the metabolic cascade of several other benzodiazepines. For instance, it is a key downstream product in the metabolism of prazepam and pinazepam, which are first metabolized to N-desmethyldiazepam (nordiazepam), a direct precursor to oxazepam and a compound structurally related to this compound's metabolic pathway.[3][4]

Metabolic Pathways of this compound Formation

The biotransformation of benzodiazepines leading to the formation of this compound is a multi-step process primarily occurring in the liver. The key enzymatic reactions involve the cytochrome P450 (CYP) system and subsequent hydrolysis.

From Chlordiazepoxide

Chlordiazepoxide undergoes a series of metabolic conversions to yield this compound. The initial step involves N-demethylation to form desmethylchlordiazepoxide. This is followed by the removal of the 2-methylamino group, leading to the formation of this compound.[1] While the specific CYP isozymes involved in all steps are not fully elucidated in all literature, CYP3A4 and CYP2C19 are known to play a significant role in the metabolism of chlordiazepoxide and other benzodiazepines.[5][6]

From Prazepam and Pinazepam

Prazepam and Pinazepam are considered prodrugs, as they are extensively metabolized to the active metabolite N-desmethyldiazepam (nordiazepam).[3][4] The primary metabolic pathways for these compounds are N-dealkylation and hydroxylation.[7] N-desmethyldiazepam is then further metabolized, and while the direct conversion to this compound is not the primary route, the metabolic cascades of these drugs are interconnected, with this compound being a key structural analogue and potential downstream metabolite in the broader benzodiazepine metabolic network.

Quantitative Data on this compound and its Precursors

The pharmacokinetic parameters of this compound and its parent compounds have been studied to understand their absorption, distribution, metabolism, and excretion. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Chlordiazepoxide and its Metabolites

| Compound | Half-life (hours) | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) |

| Chlordiazepoxide | 5 - 30[8] | 100-3000 (therapeutic range)[9] | - |

| Desmethylchlordiazepoxide | 18[8] | 100-3000 (therapeutic range)[9] | - |

| This compound | 14 - 95 [8] | 0.36 (steady state after 10mg tid)[10] | - |

| N-Desmethyldiazepam | 30 - 200[8] | 100-1500 (therapeutic range)[9] | - |

| Oxazepam | 3 - 21[8] | - | - |

Table 2: Pharmacokinetic Parameters of Prazepam and its Major Metabolite

| Compound | Half-life (hours) | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) |

| Prazepam | ~1 (elimination) | - | - |

| N-Desmethyldiazepam | 61 (mean) | 115 (mean, after 40mg dose) | 8.6 (mean, after 40mg dose) |

Table 3: Pharmacokinetic Parameters of Pinazepam and its Major Metabolite

| Compound | Half-life (hours) | Peak Plasma Concentration (ng/mL) | Time to Peak (hours) |

| Pinazepam | - | 36.8 ± 5.1 (after 10mg dose)[4] | - |

| N-Desmethyldiazepam | - | 150 ± 13.3 (after 10mg dose)[4] | - |

Experimental Protocols for the Identification and Quantification of this compound

The detection and quantification of this compound in biological matrices are crucial for both clinical and forensic toxicology. Various analytical techniques have been developed for this purpose, with high-performance liquid chromatography (HPLC) and mass spectrometry (MS) being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound and other benzodiazepines from biological samples.

-

Sample Preparation (Plasma):

-

To 1 mL of plasma, add an internal standard (e.g., chlorodesmethyldiazepam).[11]

-

Extract the compounds directly into a mixture of benzene (B151609) and isoamyl alcohol (98.5:1.5) at physiological pH.[11]

-

Evaporate the organic solvent to dryness.[11]

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.[11]

-

-

Chromatographic Conditions:

-

Column: C-18 reverse-phase column.[11]

-

Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., methanol (B129727), acetonitrile).

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation and quantification of benzodiazepine metabolites. However, this compound is thermally labile and can degrade in the hot GC injection port, potentially leading to the erroneous identification of nordiazepam.[12] Therefore, derivatization is often required to improve its thermal stability.

-

Sample Preparation (Urine):

-

Perform enzymatic hydrolysis to cleave any glucuronide conjugates.

-

Use solid-phase extraction (SPE) to isolate the metabolites.[13]

-

Derivatize the extracted metabolites with a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[13]

-

-

GC-MS Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp to ensure good separation of the analytes.

-

MS Detection: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of benzodiazepines in biological fluids due to its high sensitivity and specificity.

-

Sample Preparation (Blood/Plasma):

-

To a small volume of sample (e.g., 50 µL), add an internal standard.[14]

-

Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Alternatively, use liquid-liquid extraction with a solvent mixture like ethyl acetate:n-hexane.[14]

-

Evaporate the supernatant/organic layer to dryness.

-

Reconstitute the residue in the mobile phase.[14]

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

MS/MS System: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.

-

Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Conclusion

The discovery of this compound as a major metabolite of chlordiazepoxide was a landmark in the field of pharmacology, fundamentally changing our understanding of benzodiazepine action. It highlighted the critical role of active metabolites in the overall therapeutic and toxicological profile of a drug. As a central intermediate in the biotransformation of several widely prescribed benzodiazepines, the study of this compound continues to be relevant for drug development, clinical toxicology, and forensic science. The analytical methods detailed in this guide provide the necessary tools for researchers and scientists to accurately identify and quantify this important metabolite, contributing to a deeper understanding of benzodiazepine pharmacokinetics and pharmacodynamics.

References

- 1. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Pinazepam? [synapse.patsnap.com]

- 4. Pinazepam: a precursor of N-desmethyldiazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Optimizing benzodiazepine treatment of anxiety disorders | MDedge [mdedge.com]

- 7. Metabolism of prazepam by rat liver microsomes: stereoselective formation and N-dealkylation of 3-hydroxyprazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 10. Pharmacokinetic and biopharmaceutic profile of chlordiazepoxide HCl in healthy subjects: Multiple-dose oral administration | Semantic Scholar [semanticscholar.org]

- 11. Liquid chromatographic determination of chlordiazepoxide and metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Demoxepam's Affinity for Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of demoxepam's binding affinity for benzodiazepine (B76468) receptors, a critical aspect of its function as a positive allosteric modulator of the GABA-A receptor. This compound, an active metabolite of chlordiazepoxide, exhibits significant binding to these receptors, contributing to its anxiolytic and anticonvulsant properties. This document details the quantitative binding data available, outlines the experimental protocols used to determine these values, and illustrates the underlying molecular pathways.

Introduction

This compound is a benzodiazepine derivative and a major active metabolite of chlordiazepoxide.[1] Like other benzodiazepines, its pharmacological effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[2][3] This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a calming effect on the brain.[4] The affinity with which this compound binds to this receptor is a key determinant of its potency and pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of this compound for benzodiazepine receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Compound | Receptor Source | Radioligand | Ki (μM) | Reference |

| This compound | Rat Cortical Membranes | [³H]Flunitrazepam | 0.44 ± 0.02 | [5] |

| Chlordiazepoxide (for comparison) | Rat Cortical Membranes | [³H]Flunitrazepam | 0.67 ± 0.10 | [5] |

Experimental Protocols

The binding affinity of this compound to benzodiazepine receptors is typically determined using a competitive radioligand binding assay with [³H]flunitrazepam. The following is a generalized protocol synthesized from standard methodologies.

Membrane Preparation from Rat Brain

-

Tissue Source: Whole brains (excluding the cerebellum) are harvested from male Wistar rats.[6]

-

Homogenization: The brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.

-

Centrifugation: The homogenate undergoes a series of centrifugations to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the binding assay.

-

Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined. The membrane preparation is then stored at -80°C until use.

[³H]Flunitrazepam Binding Assay

-

Incubation Mixture: Aliquots of the prepared rat brain membranes are incubated in a buffer solution containing:

-

[³H]Flunitrazepam: A fixed concentration of the radioligand (typically around 1 nM) is used to label the benzodiazepine binding sites.[6]

-

Test Compound (this compound): A range of concentrations of this compound are added to compete with the radioligand for binding to the receptors.

-

Buffer: A suitable buffer, such as Na-K phosphate (B84403) buffer (pH 7.4), is used to maintain the appropriate physiological conditions.[6]

-

-

Incubation Conditions: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium.[6]

-

Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam (e.g., 10 μM), to saturate the specific binding sites.[6] The radioactivity measured in these tubes represents non-specific binding.

-

Separation of Bound and Unbound Ligand: After incubation, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with cold buffer to remove any remaining unbound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flunitrazepam) is determined from a competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Benzodiazepines, including this compound, act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The enhanced GABA binding leads to a more frequent opening of the receptor's intrinsic chloride ion channel, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory or calming effect on the nervous system.

References

- 1. The rapid hydrolysis of chlordiazepoxide to this compound may affect the outcome of chronic osmotic minipump studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α subunits in GABAA receptors are dispensable for GABA and diazepam action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective | MDPI [mdpi.com]

- 4. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

- 5. A Benzodiazepine Ligand with Improved GABAA Receptor α 5-Subunit Selectivity Driven by Interactions with Loop C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Neurochemical Profile of Demoxepam: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary